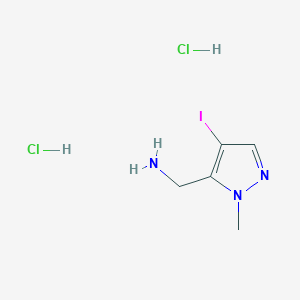

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(4-iodo-2-methylpyrazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8IN3.2ClH/c1-9-5(2-7)4(6)3-8-9;;/h3H,2,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSQYSIALYSDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride typically involves the iodination of a pyrazole derivative followed by amination. One common method includes the following steps:

Iodination: The starting material, 1-methyl-1H-pyrazole, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Amination: The iodinated product is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield (4-azido-1-methyl-1H-pyrazol-5-yl)methanamine.

Scientific Research Applications

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Analogues

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine Hydrochloride

A closely related compound is the monohydrochloride salt (CID 83383902, molecular formula C₅H₈IN₃·HCl), which differs in two critical aspects:

Salt Form: The dihydrochloride contains two HCl molecules, whereas the monohydrochloride has one.

Substituent Position: The methyl group in the dihydrochloride is at the 1-position of the pyrazole ring, while the monohydrochloride (IUPAC name: (4-iodo-2-methylpyrazol-3-yl)methanamine hydrochloride) places the methyl group at the 2-position, making them positional isomers .

The positional isomerism significantly impacts physicochemical properties.

Biological Activity

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula CHIN·2HCl. It is a derivative of pyrazole, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and comparative analysis with similar compounds.

The synthesis of this compound typically involves iodination of 1-methyl-1H-pyrazole followed by amination. The general steps include:

- Iodination : The precursor is treated with iodine and an oxidizing agent.

- Amination : The iodinated product reacts with formaldehyde and ammonium chloride to introduce the methanamine group.

- Formation of Dihydrochloride Salt : The free base is reacted with hydrochloric acid to form the dihydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. Pyrazole derivatives are known to affect various enzymatic pathways, including those involved in inflammation and cancer progression. For example, some pyrazole compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Comparative Analysis with Similar Compounds

When compared to other pyrazole derivatives, this compound exhibits unique properties due to the presence of the iodine atom. This feature allows it to participate in specific reactions that enhance its utility as a synthetic intermediate.

Similar Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| (4-Methyl-1H-pyrazol-5-yl)methanamine dihydrochloride | Structure A | Moderate anticancer activity |

| 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride | Structure B | Lower enzyme inhibition |

The iodine substitution in this compound enhances its reactivity and potential for further derivatization .

Case Studies

Recent studies have highlighted the potential of pyrazole derivatives in drug design:

- Study on Anticancer Properties : A study assessed various pyrazole derivatives against multiple cancer cell lines, revealing that certain modifications significantly enhanced cytotoxicity.

- Enzyme Inhibition Research : Another investigation focused on the inhibition of CDK2 by pyrazole derivatives, demonstrating that structural modifications could lead to improved inhibitory effects.

These case studies underline the importance of structural variations in enhancing biological activity.

Q & A

Q. What are the key considerations for optimizing the synthesis of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride?

Methodological Answer: Synthesis optimization should focus on:

- Reagent Selection : Use iodination agents (e.g., N-iodosuccinimide) for introducing the iodine substituent at the pyrazole 4-position, ensuring regioselectivity .

- Cyclization Conditions : Employ Vilsmeier-Haack reaction protocols (using POCl₃/DMF) for pyrazole ring formation, as demonstrated in analogous pyrazole-carbaldehyde syntheses .

- Purification : Utilize column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate intermediates. Final dihydrochloride formation may require recrystallization from ethanol/HCl .

- Yield Improvement : Optimize reaction time and temperature (e.g., 80–120°C for cyclization steps) to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation : Use and to verify substitution patterns (e.g., methyl group at N1, iodine at C4). can confirm iodine incorporation .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to validate molecular ion peaks (e.g., [M+H]) .

- Crystalline Structure : Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry and salt formation (dihydrochloride) .

Q. How should researchers evaluate the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., 150–200°C) and identify safe storage conditions .

- pH Sensitivity : Conduct stability studies in buffered solutions (pH 1–12) using UV-Vis spectroscopy to monitor degradation (e.g., hydrolysis of the amine group) .

- Light Exposure : Test photostability under UV/visible light (ICH Q1B guidelines) to determine if amber vials are necessary for storage .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Screen for kinase inhibition or receptor binding using fluorescence polarization (FP) or surface plasmon resonance (SPR). For example, pyrazole derivatives have been tested against cancer cell lines (e.g., MTT assay) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, leveraging the iodine atom’s halogen-bonding potential .

- Metabolic Stability : Use hepatic microsome assays (human/rat) with LC-MS/MS to quantify metabolite formation and assess metabolic pathways .

Q. How can contradictions in spectroscopic or biological data be resolved?

Methodological Answer:

- Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT calculations) .

- Replicate Synthesis : Repeat reactions under controlled conditions (e.g., inert atmosphere) to rule out oxidation/iodine loss as sources of variability .

- Biological Replicates : Use orthogonal assays (e.g., SPR and FP for binding studies) to confirm activity trends. Statistical analysis (e.g., ANOVA) can identify outliers .

Q. What approaches are suitable for studying the environmental fate and ecological impact of this compound?

Methodological Answer:

- Degradation Studies : Simulate environmental conditions (e.g., aqueous hydrolysis, UV exposure) and quantify degradation products via LC-HRMS .

- Ecotoxicology : Use Daphnia magna or Danio rerio (zebrafish) models to assess acute toxicity (LC) and bioaccumulation potential .

- Soil Mobility : Conduct batch sorption experiments (e.g., OECD Guideline 106) with varying soil types to determine (sorption coefficient) values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.